molecular formula C18H19N3OS B2464737 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide CAS No. 527752-50-7

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2464737
CAS No.: 527752-50-7
M. Wt: 325.43
InChI Key: HHGDVIXJKWEUSY-UHFFFAOYSA-N
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Description

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b]thiazole ring system, which is fused with a phenyl group and further connected to a cyclopentanecarboxamide moiety.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets involved in these processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the growth of tumor cells, suggesting a potential cytotoxic effect .

Biochemical Pathways

These could potentially include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s absorption and distribution in the body.

Result of Action

Given the wide range of biological activities exhibited by thiazole derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of microbial growth, inhibition of viral replication, increased diuresis, prevention of convulsions, neuroprotection, and inhibition of tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions produces the ethyl 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylate . This intermediate can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for the characterization and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to selectively inhibit certain enzymes and receptors makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-11-23-18-20-16(10-21(12)18)13-6-8-15(9-7-13)19-17(22)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGDVIXJKWEUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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